1-Boc-3-azetidinone

概述

描述

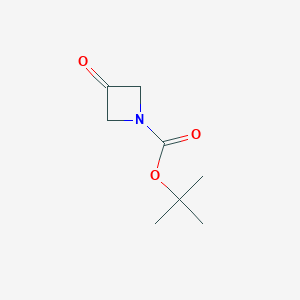

1-Boc-3-azetidinone (tert-butyl 3-oxoazetidine-1-carboxylate, CAS 398489-26-4) is a four-membered lactam featuring a Boc (tert-butoxycarbonyl) protecting group. Its molecular formula is C₈H₁₃NO₃, with a molecular weight of 187.24 g/mol . Key physical properties include a melting point of 45°C , and its NMR spectral data (¹H and ¹³C) confirm the presence of the Boc group and azetidinone ring . The compound is commercially available from suppliers like PharmaBlock Sciences and TRC and is widely used in organic synthesis, particularly in pharmaceutical intermediates for antiviral agents (e.g., SARS-CoV-2 PLpro inhibitors ) and kinase inhibitors (e.g., baricitinib ).

The Boc group enhances stability and solubility, enabling selective deprotection under acidic conditions . The azetidinone ring’s high strain energy (~83 kcal/mol ) contributes to its reactivity in ring-opening and cycloaddition reactions .

准备方法

1-Boc-3-azetidinone can be synthesized through various synthetic routes. One common method involves the reaction of azetidin-3-one with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Another method involves the Horner–Wadsworth–Emmons reaction, where (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and automated systems to ensure consistent product quality and yield.

化学反应分析

1-Boc-3-azetidinone undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions to yield the free amine, which can then undergo further functionalization.

Oxidation and Reduction: The carbonyl group in the azetidinone ring can be reduced to form the corresponding alcohol or oxidized to form other derivatives.

Ring-Opening Reactions: Due to the ring strain in the four-membered azetidinone ring, it can undergo ring-opening reactions under appropriate conditions, leading to the formation of linear or branched products.

Common reagents used in these reactions include acids (for deprotection), reducing agents (such as lithium aluminum hydride), and oxidizing agents (such as potassium permanganate). The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Synthesis and Derivatives

The synthesis of 1-Boc-3-azetidinone can be achieved through various methods, including the Horner-Wadsworth-Emmons reaction, which allows for the formation of functionalized azetidine derivatives. This compound serves as a precursor for synthesizing a wide range of biologically active molecules.

Key Synthetic Pathways:

- Aza-Michael Addition : Used to create new azetidine derivatives by reacting with heterocyclic amines .

- Suzuki-Miyaura Cross-Coupling : Facilitates the formation of novel heterocyclic amino acid derivatives .

Pharmaceutical Applications

This compound is pivotal in the development of several classes of drugs:

Antibacterial Agents

It is utilized in synthesizing aminoglycoside analogs, which exhibit antibacterial properties. These compounds are crucial for combating bacterial infections .

JAK Inhibitors

The compound is instrumental in preparing Janus kinase inhibitors, which are essential for treating autoimmune diseases and inflammatory disorders. For instance, Baricitinib, a JAK inhibitor used for rheumatoid arthritis, incorporates azetidine structures derived from this compound .

HCV Protease Inhibitors

This compound is also involved in developing HCV protease inhibitors that target Hepatitis C virus genotype 1 infections, showcasing its significance in antiviral drug development .

Cardiovascular Treatments

Derivatives of this compound have been explored for their potential use in treating cardiovascular diseases by acting as antagonists of protease activated receptor-1 (PAR-1) .

Case Studies and Research Findings

Numerous studies have documented the applications and efficacy of this compound derivatives:

作用机制

The mechanism of action of 1-Boc-3-azetidinone is primarily related to its ability to act as a precursor for the synthesis of various bioactive molecules. The Boc group provides protection to the amine functionality, allowing selective reactions to occur at other sites in the molecule. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, leading to the desired biological effects .

相似化合物的比较

Structural and Functional Group Variations

Azetidine Derivatives

Four-Membered Ketones

Stability and Handling

- This compound: Stable under inert conditions; Boc group prevents unwanted side reactions .

- Unprotected Azetidines : Require low temperatures and anhydrous conditions to avoid decomposition .

- Hazard Profile: this compound has moderate hazards (H301, H411 ), while azetidine hydrochloride is highly corrosive and moisture-sensitive .

Pharmacological Relevance

- This compound: Key intermediate in SARS-CoV-2 PLpro inhibitors and baricitinib (JAK inhibitor) .

- 3-Hydroxyazetidine Derivatives : Explored as bioisosteres for piperidines in CNS drugs .

- L-Azetidine-2-carboxylic Acid : Natural toxin with proline analog activity .

Data Tables

Table 1: Physical Properties Comparison

| Compound | Melting Point (°C) | Solubility | Strain Energy (kcal/mol) |

|---|---|---|---|

| This compound | 45 | Soluble in THF, DCM | 83 |

| Azetidine hydrochloride | 180–182 | Hygroscopic | N/A |

| Oxetan-3-one | -20 (liquid) | Miscible in H₂O | ~66 |

Table 2: Reaction Performance in Cross-Couplings

生物活性

1-Boc-3-azetidinone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and enzyme inhibition. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and highlighting relevant data.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: CHNO

- CAS Number: 1519404

- Molecular Weight: 171.19 g/mol

The "Boc" (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis, which enhances the stability and solubility of the compound.

Neuroprotective Effects

A significant area of research has focused on the neuroprotective properties of derivatives synthesized from this compound. A recent study synthesized a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives from this compound, which were evaluated for their neuroprotective activity against models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Key Findings:

- Acetylcholinesterase (AChE) Inhibition: Several derivatives exhibited AChE inhibition comparable to rivastigmine, a known AChE inhibitor. This suggests potential therapeutic effects in conditions like Alzheimer's disease where acetylcholine levels are critical .

- Neuroprotection Mechanism: The most effective compound showed protective effects against salsolinol-induced neurodegeneration, primarily by reducing oxidative stress and inhibiting caspase-3/7 activity, which are key factors in neuronal apoptosis .

Enzyme Inhibition

In addition to neuroprotection, this compound derivatives have been evaluated for their ability to inhibit butyrylcholinesterase (BChE), another enzyme involved in cholinergic signaling. The inhibition of both AChE and BChE may provide a dual mechanism for enhancing cognitive function in neurodegenerative diseases.

Data Summary

The following table summarizes the biological activities of selected derivatives synthesized from this compound:

| Compound | AChE Inhibition (%) | BChE Inhibition (%) | Neuroprotective Effect |

|---|---|---|---|

| Derivative 1 | 85% (comparable to rivastigmine) | 70% | High |

| Derivative 2 | 78% | 65% | Moderate |

| Derivative 3 | 90% | 75% | Very High |

Case Study 1: Neuroprotective Activity in Alzheimer’s Disease Models

In a controlled study, researchers evaluated the neuroprotective effects of a specific derivative of this compound in an Alzheimer's disease model induced by glutamate. The results indicated that the compound significantly reduced neuronal death and oxidative stress markers compared to control groups. This suggests that compounds derived from this compound may offer new avenues for therapeutic intervention in Alzheimer's disease .

Case Study 2: Parkinson’s Disease Models

Another study assessed the efficacy of these compounds in models of Parkinson's disease. The results demonstrated that certain derivatives not only inhibited AChE but also exhibited significant neuroprotection against salsolinol-induced toxicity, indicating their potential utility in treating Parkinson's disease through both cholinergic modulation and direct neuroprotection .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-Boc-3-azetidinone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Boc-protection of 3-azetidinone using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine). Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like overprotection or ring-opening. Purity (>98%) is confirmed via HPLC or NMR, with yields ranging from 60–85% depending on stoichiometric ratios and workup procedures .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Key characterization techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to verify Boc-group integration (e.g., tert-butyl peaks at δ ~1.4 ppm) and azetidinone carbonyl resonance (δ ~170–175 ppm).

- Mass spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ or [M+Na]⁺.

- Chromatography : HPLC or GC to assess purity, with retention times compared to reference standards.

Documentation must align with journal guidelines to ensure reproducibility .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store the compound in a cool, dry environment under inert atmosphere (N₂ or Ar) to prevent degradation. Waste must be segregated and disposed via certified hazardous waste protocols .

Q. Why is this compound a key intermediate in medicinal chemistry, and how is it applied in drug design?

- Methodological Answer : The Boc group protects the azetidinone nitrogen during multi-step syntheses, enabling selective functionalization (e.g., cross-coupling or nucleophilic additions) for bioactive molecule development. It is widely used in constructing β-lactam analogs, kinase inhibitors, and protease-targeted therapeutics. Case studies highlight its role in optimizing pharmacokinetic properties like solubility and metabolic stability .

Advanced Research Questions

Q. How can researchers optimize the stereochemical control during functionalization of this compound?

- Methodological Answer : Stereoselective transformations (e.g., asymmetric alkylation or cycloadditions) require chiral catalysts (e.g., Cinchona alkaloids) or directing groups. Computational modeling (DFT or MD simulations) can predict transition states to guide reagent selection. For example, enantioselective additions to the carbonyl group may achieve >90% ee with Rh or Pd catalysts under optimized ligand frameworks .

Q. What strategies mitigate instability issues of this compound under acidic or basic conditions?

- Methodological Answer : The Boc group is labile in acidic environments (e.g., TFA), necessitating pH-controlled reaction conditions. For base-sensitive modifications, use mild bases (e.g., K₂CO₃ in MeOH/H₂O) or switch to alternative protecting groups (e.g., Fmoc). Stability studies via TGA or accelerated aging tests (40°C/75% RH) inform storage protocols .

Q. How do conflicting spectral data for this compound derivatives arise, and how should researchers resolve them?

- Methodological Answer : Discrepancies in NMR or MS data often stem from impurities (e.g., residual solvents or diastereomers) or tautomerism. Strategies include:

- Multi-technique validation : Cross-check with IR (carbonyl stretch ~1750 cm⁻¹) and X-ray crystallography.

- Advanced purification : Prep-HPLC or recrystallization to isolate enantiomers.

- Literature benchmarking : Compare with databases like NIST Chemistry WebBook for reference spectra .

Q. What computational methods are effective in predicting the reactivity of this compound in novel reaction pathways?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Machine learning tools (e.g., SchNet or Chemprop) trained on azetidine derivatives can forecast regioselectivity in cross-couplings or cyclizations. Validation via kinetic studies (e.g., Eyring plots) bridges theoretical and experimental results .

Q. Data Reporting and Reproducibility

Q. How should researchers document synthetic procedures for this compound derivatives to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detailed experimental sections : Include exact molar ratios, solvent grades, and reaction monitoring methods (TLC/RF values).

- Supporting information : Provide raw spectral data (NMR, MS) and crystallographic CIF files.

- Ethical citation : Reference prior syntheses and disclose modifications to existing protocols .

Q. What frameworks (e.g., FINER criteria) are suitable for evaluating research questions involving this compound?

- Methodological Answer : Apply the FINER framework to assess:

- Feasibility : Access to specialized equipment (e.g., gloveboxes for air-sensitive reactions).

- Novelty : Comparison with prior art (e.g., PatentScope or CAS databases).

- Ethical compliance : Adherence to safety protocols and waste disposal regulations.

Systematic literature reviews (e.g., PRISMA) ensure comprehensive coverage of existing studies .

属性

IUPAC Name |

tert-butyl 3-oxoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKIXWAFFVLJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364022 | |

| Record name | 1-Boc-3-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398489-26-4 | |

| Record name | tert-Butyl 3-oxoazetidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398489-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)-3-azetidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398489264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Boc-3-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tert-butyl 3-oxoazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。